5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Descripción general

Descripción

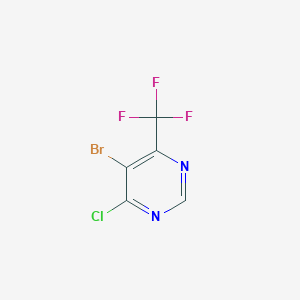

“5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 425392-76-3 . It has a molecular weight of 261.43 and its IUPAC name is 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . For instance, one study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . Another study discusses the synthesis, reactions, and applications of pyrimidine derivatives .

Molecular Structure Analysis

The InChI code for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” is 1S/C5HBrClF3N2/c6-2-3 (5 (8,9)10)11-1-12-4 (2)7/h1H . The Canonical SMILES for this compound is C1=NC (=C (C (=N1)Cl)Br)C (F) (F)F .

Physical And Chemical Properties Analysis

“5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” is a liquid at ambient temperature . It has a molecular weight of 261.43 g/mol . The compound has a topological polar surface area of 25.8 Ų .

Aplicaciones Científicas De Investigación

Agrochemicals

Trifluoromethylpyridines, which can be synthesized from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The trifluoromethyl group is found in many FDA-approved drugs, exhibiting numerous pharmacological activities .

Veterinary Medicine

Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products are used to treat various diseases and disorders in animals .

Insecticides

Some derivatives of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine have been found to have insecticidal action . These compounds can be used to protect crops from pests.

Mitochondrial Uncoupling

Certain halogenated pyrroles, which can be synthesized from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine, have been found to have mitochondrial uncoupling activity . This property can be used in the development of drugs for various diseases.

Safety And Hazards

The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

CAS RN |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?

A1: The research demonstrates that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a valuable precursor in synthesizing a variety of functionalized pyrimidines.

Q2: What is a significant side reaction to be aware of when using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in synthesis, and how can it be minimized?

A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)